molecular formula C19H29N3O3S B4869266 1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE

1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE

Cat. No.: B4869266
M. Wt: 379.5 g/mol
InChI Key: ZADREEDJUFWGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group and a piperidine ring attached to a sulfonyl phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylpiperazine with a suitable alkyl halide, followed by the introduction of the piperidine-1-sulfonyl group through sulfonylation reactions. The final step often involves the coupling of the intermediate with a phenyl group under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the piperidine or piperazine rings with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE involves its interaction with specific molecular targets. The piperazine and piperidine rings allow the compound to bind to various receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity. Pathways involved may include inhibition of specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-4-piperidinyl)piperazine: Similar in structure but lacks the sulfonyl phenyl group.

    1-(4-Methylpiperazin-1-yl)pentan-1-one: Contains a piperazine ring but differs in the alkyl chain length and functional groups.

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: Features a shorter alkyl chain and different functional groups.

Uniqueness

1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE is unique due to its combination of piperazine and piperidine rings with a sulfonyl phenyl group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(4-piperidin-1-ylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-20-13-15-21(16-14-20)19(23)10-7-17-5-8-18(9-6-17)26(24,25)22-11-3-2-4-12-22/h5-6,8-9H,2-4,7,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADREEDJUFWGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.